molecular formula C7H6O2S B042013 3-(2-Thienyl)acrylic acid CAS No. 15690-25-2

3-(2-Thienyl)acrylic acid

Cat. No.: B042013
CAS No.: 15690-25-2
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)acrylic acid, also known as 2-Thiopheneacrylic acid, is an organic compound with the molecular formula C7H6O2S. It features a thiophene ring attached to an acrylic acid moiety.

Mechanism of Action

Target of Action

The primary target of 3-(2-Thienyl)acrylic acid is the respiratory system

Mode of Action

It’s known that the compound is used as aphenylalanine derivative , which suggests it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is an essential amino acid involved in the synthesis of proteins.

Biochemical Pathways

This compound has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . Glycogen synthase kinase-3β is a key enzyme involved in glycogen metabolism, and its inhibition can have significant effects on cellular energy storage and utilization.

Pharmacokinetics

It’s known that the compound shows improved intestinal absorption of insulin in mice , suggesting it may have favorable bioavailability characteristics.

Result of Action

Its use as a phenylalanine derivative and its role in the synthesis of glycogen synthase kinase-3β inhibitors suggest it may have significant effects on protein synthesis and cellular energy metabolism .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability. Additionally, safety data suggests that the compound may cause skin and eye irritation and may have respiratory effects , indicating that its action and efficacy may be influenced by exposure conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Thienyl)acrylic acid can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Thienyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential to enhance the intestinal absorption of insulin in mice.

    Medicine: Research has explored its use in the synthesis of novel glycogen synthase kinase-3β inhibitors, which have potential therapeutic applications.

    Industry: It is used in the production of various polymers and materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its role in enhancing drug absorption make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901215
Record name NoName_302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15690-25-2, 1124-65-8
Record name (2E)-3-(2-Thienyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopheneacrylic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Thienyl)acrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-thienyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-(2-thienyl)-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIOPHENEACRYLIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INO5ATY68D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Thienyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Thienyl)acrylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-Thienyl)acrylic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Thienyl)acrylic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Thienyl)acrylic acid
Reactant of Route 6
3-(2-Thienyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.